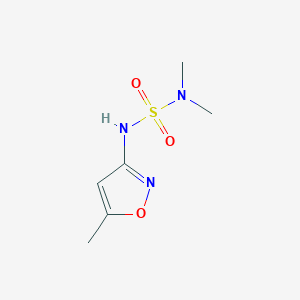

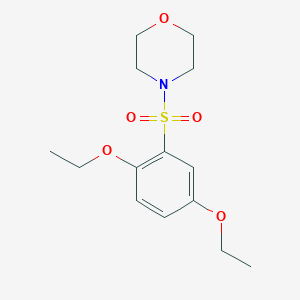

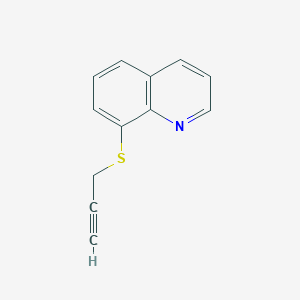

![molecular formula C13H16N4O3S B359054 (E)-3-((二甲氨基)亚甲基)氨基)-5-甲基-4-氧代-3,4-二氢噻吩并[2,3-d]嘧啶-6-羧酸乙酯 CAS No. 306280-93-3](/img/structure/B359054.png)

(E)-3-((二甲氨基)亚甲基)氨基)-5-甲基-4-氧代-3,4-二氢噻吩并[2,3-d]嘧啶-6-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrido[2,3-d]pyrimidines are an emerging scaffold in medicinal chemistry with a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . They have been studied for their potential in cancer treatment due to their ability to inhibit various cancer targets .

Synthesis Analysis

The synthesis of related compounds, such as 5-substituted 2-amino-4,6-dihydroxypyrimidines, has been achieved by a modified condensation of the corresponding monosubstituted malonic acid diesters with guanidine in an excess of sodium ethoxide . The procedure using Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection of the (dimethylamino)methylene protecting groups, has been developed to convert the 2-amino-4,6-dihydroxypyrimidine analogs to novel 5-substituted 2-amino-4,6-dichloropyrimidines .

Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidines and related compounds is crucial for their biological activity. The presence of the pyrido[2,3-d]pyrimidine scaffold is important for interactions with the amino acids present in the active sites of various enzymes .

Chemical Reactions Analysis

The chemical reactions involving pyrido[2,3-d]pyrimidines and related compounds are complex and can involve multiple steps. For example, the reaction of 6-amino-2,3-dimethyl-2H-indazole with 2,4-dichloropyrimidine gave rise exclusively to the C4-aminated product .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidines and related compounds can vary widely depending on their specific structure and substituents. For example, benzyl 2-amino-7-cyclopentyl-4-[(4-hydroxybutyl)-amino]-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a white solid with a melting point of 119.6–120.3°C .

科学研究应用

Tyrosinase Inhibition

This compound has been studied for its potential as a tyrosinase inhibitor . Tyrosinase is a key enzyme in melanogenesis, the process that leads to pigmentation in skin, hair, and eyes. Inhibitors of tyrosinase are sought after for their potential to treat hyperpigmentation disorders .

Synthesis of Condensed Pyrimidines

The compound is used in the synthesis of condensed pyrimidines, which are important in medicinal chemistry. The Dimroth rearrangement process, which involves this compound, is noted for its good yields, ease of operation, and environmental benignness .

Antimicrobial Activity

Derivatives of thieno[2,3-d]pyrimidine have shown antimicrobial activity. This compound has been part of a series of inhibitors for TrmD isolated from Haemophilus influenzae, which could have implications for treating bacterial infections .

Neuroprotective and Anti-inflammatory Properties

Recent studies have indicated that triazole-pyrimidine hybrid compounds, which include this chemical structure, possess promising neuroprotective and anti-inflammatory properties. This could be significant for developing treatments for neurodegenerative diseases and inflammation-related conditions .

作用机制

The mechanism of action of pyrido[2,3-d]pyrimidines and related compounds involves their interaction with various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

安全和危害

未来方向

The future directions in the research of pyrido[2,3-d]pyrimidines and related compounds involve the design of new selective, effective, and safe anticancer agents . This includes the development of novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties .

属性

IUPAC Name |

ethyl 3-[(E)-dimethylaminomethylideneamino]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3S/c1-5-20-13(19)10-8(2)9-11(21-10)14-6-17(12(9)18)15-7-16(3)4/h6-7H,5H2,1-4H3/b15-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHWZWBARMASKJP-VIZOYTHASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)N=CN(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)/N=C/N(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-ethyl 3-(((dimethylamino)methylene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

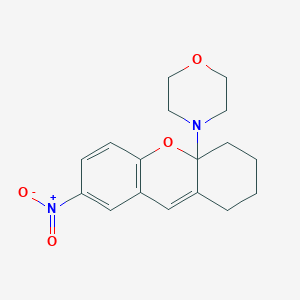

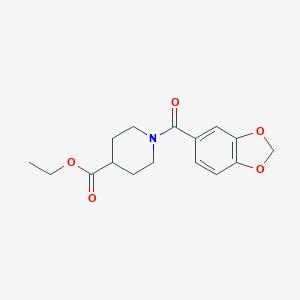

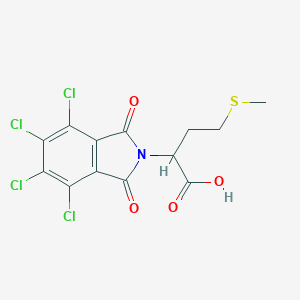

![4-[({(2Z)-3-ethyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B359042.png)

![1-(4,6-Dimethylpyrimidin-2-yl)-3-[2-(morpholin-4-yl)ethyl]guanidine](/img/structure/B359101.png)